3-(Cyclopropylmethoxy)-4-methylthiophene-2-carboxylic acid
Overview
Description
3-(Cyclopropylmethoxy)-4-methylthiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C10H12O3S and its molecular weight is 212.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3-(Cyclopropylmethoxy)-4-methylthiophene-2-carboxylic acid is the Transforming growth factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation of type 2 lung epithelial cells . TGF-β1 plays a crucial role in fibrosis, a progressive lung disease characterized by lung inflammation and excessive deposition of extracellular matrix components .
Mode of Action
This compound interacts with its target by inhibiting the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increasing the expression of E-cadherin . This results in the attenuation of TGF-β1-induced epithelial–mesenchymal transformation in type 2 lung epithelial cells .
Biochemical Pathways
The biochemical pathway affected by this compound involves the TGF-β1/Smad pathway . The compound significantly reduces Smad2/3 phosphorylation levels, thereby inhibiting the TGF-β1-induced epithelial–mesenchymal transformation .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of TGF-β1-induced epithelial–mesenchymal transformation in A549 cells and the reduction of bleomycin-induced pulmonary fibrosis in rats . This results in improved lung function, reduced lung inflammation and fibrosis, reduced collagen deposition, and reduced expression of E-cadherin .
Properties
IUPAC Name |
3-(cyclopropylmethoxy)-4-methylthiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-6-5-14-9(10(11)12)8(6)13-4-7-2-3-7/h5,7H,2-4H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMJPGGNCPXOEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1OCC2CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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